molecular formula C8H20O5SSi2 B14438981 Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate CAS No. 74692-09-4

Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate

Cat. No.: B14438981
CAS No.: 74692-09-4
M. Wt: 284.48 g/mol
InChI Key: ITQBZSDNMRLBME-UHFFFAOYSA-N
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Description

Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate is a compound that features a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The trimethylsilyl group is characterized by its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate typically involves the use of trimethylsilylating reagents. These reagents are used to derivatize non-volatile compounds such as alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . Common reagents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of trimethylsilylating agents under controlled conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the trimethylsilyl group.

Mechanism of Action

The mechanism of action of trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate involves the formation of trimethylsiloxy groups on the target molecule. This modification can protect functional groups during chemical synthesis and make the compounds more volatile, facilitating their analysis by gas chromatography or mass spectrometry . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate is unique due to its specific structure and the presence of both trimethylsilyl and sulfonyl groups. This combination imparts distinct chemical properties, making it valuable in specific scientific and industrial applications.

Properties

CAS No.

74692-09-4

Molecular Formula

C8H20O5SSi2

Molecular Weight

284.48 g/mol

IUPAC Name

trimethylsilyl 2-trimethylsilyloxysulfonylacetate

InChI

InChI=1S/C8H20O5SSi2/c1-15(2,3)12-8(9)7-14(10,11)13-16(4,5)6/h7H2,1-6H3

InChI Key

ITQBZSDNMRLBME-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CS(=O)(=O)O[Si](C)(C)C

Origin of Product

United States

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